molecular formula C18H19O6P B13811207 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester

3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester

Cat. No.: B13811207
M. Wt: 362.3 g/mol
InChI Key: YIFJNSDHCQUDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester is an organic compound with a complex structure that includes a methoxyphenyl group, a phosphinyloxy group, and a butenoic acid esterified with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid methyl ester
  • 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid ethyl ester
  • 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid propyl ester

Uniqueness

The uniqueness of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester lies in its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, the benzyl ester group may provide enhanced stability, solubility, or reactivity, making it suitable for particular applications in research and industry.

Properties

Molecular Formula

C18H19O6P

Molecular Weight

362.3 g/mol

IUPAC Name

benzyl 3-[methoxy(phenoxy)phosphoryl]oxybut-2-enoate

InChI

InChI=1S/C18H19O6P/c1-15(13-18(19)22-14-16-9-5-3-6-10-16)23-25(20,21-2)24-17-11-7-4-8-12-17/h3-13H,14H2,1-2H3

InChI Key

YIFJNSDHCQUDRS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)OP(=O)(OC)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.